molecular formula C12H21N3 B13243161 1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole

1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole

Cat. No.: B13243161
M. Wt: 207.32 g/mol
InChI Key: VPTQWJKAWPOSTK-UHFFFAOYSA-N
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Description

1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring fused with a pyrrolidine ring

Preparation Methods

The synthesis of 1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-carbamate-protected amino alcohols, which undergo activation of the hydroxyl group via orthoesters. This reaction system provides various types of pyrrolidines and piperidines in very good yields . Industrial production methods may involve the use of catalysts such as Cp*Ir complexes, which enable the N-heterocyclization of primary amines with diols .

Chemical Reactions Analysis

1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined pyrazole and pyrrolidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

1-ethyl-3-(4-propylpyrrolidin-3-yl)pyrazole

InChI

InChI=1S/C12H21N3/c1-3-5-10-8-13-9-11(10)12-6-7-15(4-2)14-12/h6-7,10-11,13H,3-5,8-9H2,1-2H3

InChI Key

VPTQWJKAWPOSTK-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNCC1C2=NN(C=C2)CC

Origin of Product

United States

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